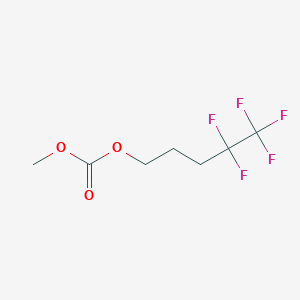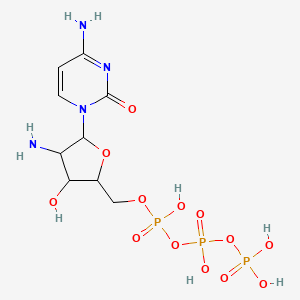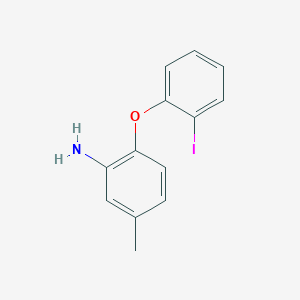
(R)-3-Aminooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 3-amino-, (3R)-: is a chiral amino acid derivative of octanoic acid It is characterized by the presence of an amino group at the third carbon of the octanoic acid chain, with the (3R) configuration indicating the specific spatial arrangement of the atoms around the chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The synthesis of Octanoic acid, 3-amino-, (3R)- can be achieved through the amination of octanoic acid derivatives.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of octanoic acid to its amino derivative.
Industrial Production Methods: Industrial production typically involves the large-scale synthesis of the compound using optimized versions of the classical or enzymatic methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Metabolic Studies: The compound is used in studies of fatty acid metabolism and its role in various biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.
Industry:
Mecanismo De Acción
The mechanism of action of Octanoic acid, 3-amino-, (3R)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various metabolic pathways . The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparación Con Compuestos Similares
Octanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.
3-Aminocaprylic acid: Another amino acid derivative of octanoic acid but with different stereochemistry.
Uniqueness:
Propiedades
Número CAS |
131347-77-8 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(3R)-3-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
FYHHDJRMDOBZJF-SSDOTTSWSA-N |
SMILES isomérico |
CCCCC[C@H](CC(=O)O)N |
SMILES canónico |
CCCCCC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)






![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)


![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)

![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)
